

The Role of BAZ1A in Cancer Biology and as a Therapeutic Target

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A) protein, its role in cancer biology, and the potential of targeting it with small molecule inhibitors. BAZ1A is a key component of chromatin remodeling complexes and is implicated in various cellular processes that are often dysregulated in cancer.

Core Concepts

BAZ1A, also known as ACF1, is a regulatory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which is essential for regulating gene expression, DNA replication, and DNA repair.[3][4] Dysregulation of BAZ1A has been linked to several types of cancer, including colorectal cancer, glioma, and ovarian cancer, making it an attractive target for therapeutic intervention.[5][6][7]

BAZ1A's Mechanism of Action in Cancer

BAZ1A is a multifaceted protein involved in several key cellular processes that contribute to cancer development and progression:

• Chromatin Remodeling and Gene Expression: As part of the ACF and CHRAC complexes, BAZ1A helps to maintain chromatin structure.[8] This function is critical for the proper



regulation of gene expression. In cancer, aberrant BAZ1A activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.

- DNA Damage Response: BAZ1A is recruited to sites of DNA damage and participates in the DNA damage response (DDR).[5][9] It facilitates the recruitment of other DNA repair proteins, and its depletion can lead to increased DNA damage and apoptosis in cancer cells. [5][6]
- Signaling Pathway Regulation: BAZ1A has been shown to interact with and modulate key cancer-related signaling pathways, including the Wnt/β-catenin and E2F signaling pathways.
 [5][6][7]

BAZ1A Inhibition as a Therapeutic Strategy

Given its central role in cancer cell biology, inhibiting BAZ1A function presents a promising therapeutic strategy. The development of small molecule inhibitors targeting the bromodomain of BAZ1A has shown potential in preclinical studies.

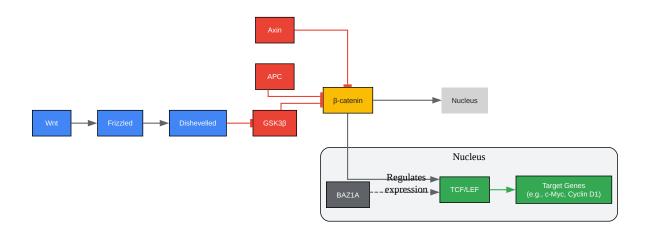
While specific data for a compound named "Baz1A-IN-1" is not publicly available, research has identified other potent BAZ1A inhibitors. One such compound, referred to as Cpd-2, has demonstrated significant activity.

Compound	Target	Binding Affinity (KD)	Cellular Activity	Reference
Cpd-2	BAZ1A Bromodomain	0.52 μΜ	Anti-viability in cancer cell lines with high BAZ1A expression	[10]

Key Signaling Pathways Involving BAZ1A

Below are diagrams illustrating the signaling pathways in which BAZ1A plays a significant role.

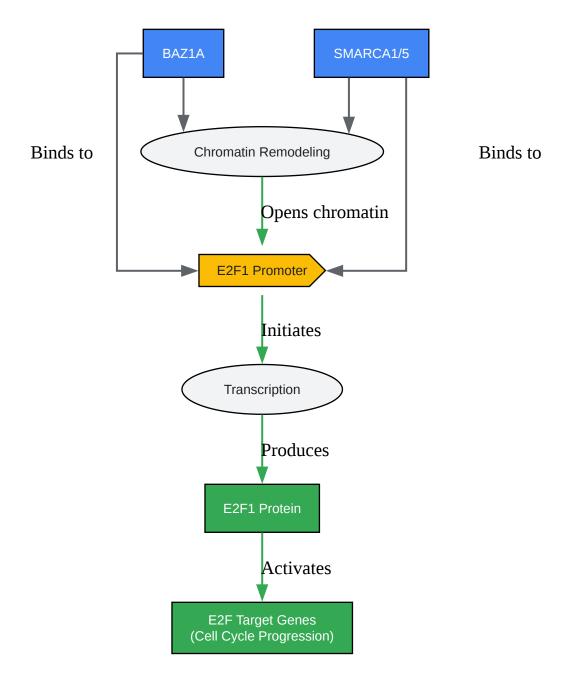




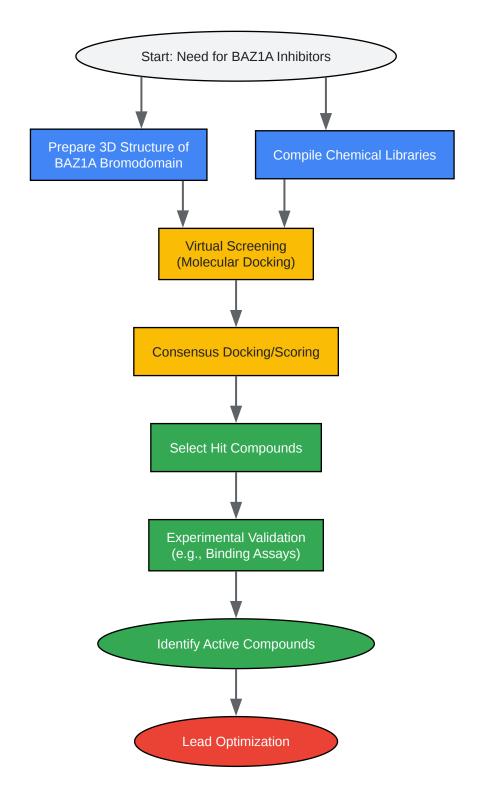
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BAZ1A in the Wnt/β-catenin Signaling Pathway.









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